Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate
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Overview
Description
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate is a compound that has garnered interest due to its unique chemical structure and potential applications. This compound is a derivative of chroman, a bicyclic organic compound, and is known for its antioxidant properties. It is often studied for its potential benefits in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate typically involves the esterification of 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoic acid. This process can be carried out using various reagents and conditions. One common method involves the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the esterification reaction . Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains the same.
Chemical Reactions Analysis
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often involving hydrogenation.
Substitution: The hydroxyl group in the chroman ring can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of chroman derivatives and their potential as antioxidants.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress.
Mechanism of Action
The mechanism of action of Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate primarily involves its antioxidant activity. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues . This activity is attributed to the hydroxyl group in the chroman ring, which plays a crucial role in scavenging reactive oxygen species.
Comparison with Similar Compounds
Methyl 5-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl)-2-methylpentanoate is unique due to its specific structure and functional groups. Similar compounds include:
Tocopherols: These are also chroman derivatives with antioxidant properties, commonly found in vitamin E.
Chromanol derivatives: These compounds share a similar core structure but differ in their side chains and functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
7047-69-0 |
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Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
methyl 5-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)-2-methylpentanoate |
InChI |
InChI=1S/C20H30O4/c1-12(19(22)23-6)8-7-10-20(5)11-9-16-15(4)17(21)13(2)14(3)18(16)24-20/h12,21H,7-11H2,1-6H3 |
InChI Key |
IVNBWLOUAJYGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)C(=O)OC)C(=C1O)C)C |
Origin of Product |
United States |
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